molecular formula C9H12N4O B1476444 (3-Azidoazetidin-1-yl)(cyclopent-3-en-1-yl)methanone CAS No. 2098067-12-8

(3-Azidoazetidin-1-yl)(cyclopent-3-en-1-yl)methanone

Cat. No. B1476444
CAS RN: 2098067-12-8
M. Wt: 192.22 g/mol
InChI Key: UOYYEMWJLUKRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Azidoazetidin-1-yl)(cyclopent-3-en-1-yl)methanone, also known as AZCPM, is an organic compound that has become increasingly popular in recent years due to its wide range of uses in scientific research and laboratory experiments. AZCPM is a heterocyclic compound, meaning it contains both nitrogen and oxygen atoms in its ring structure. It is used in a variety of experiments, from synthesizing new molecules to studying the biochemical and physiological effects of compounds on cells and organisms.

Scientific Research Applications

Energetic Materials Development

The compound has potential applications in the development of energetic materials, such as propellants and explosives. Its azido group can contribute positively to the enthalpy of formation, making it a candidate for creating novel energetic materials with unique properties .

Thermal Stability Analysis

Research on similar azido compounds has shown that they possess low melting temperatures and significant mass loss upon heating, indicating a potential for use in thermal stability studies. This can lead to the development of safer handling protocols for energetic materials .

Decomposition Mechanism Elucidation

The detailed decomposition mechanisms of azido compounds are of great interest. Understanding the breakdown process, including the formation of small molecular fragments, can inform the design of compounds with controlled reactivity for specific applications .

Spectroscopy and Molecular Structure Analysis

The compound’s unique structure, featuring both azido and cyclopentenyl groups, makes it a subject of interest in spectroscopy studies. These studies can provide insights into the electronic and spatial configuration of such molecules .

Pharmaceutical Testing

This compound is available for purchase as a high-quality reference standard, which suggests its use in pharmaceutical testing. It could be used to calibrate instruments or as a control in assays to determine the presence of similar structures in drug formulations .

properties

IUPAC Name

(3-azidoazetidin-1-yl)-cyclopent-3-en-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c10-12-11-8-5-13(6-8)9(14)7-3-1-2-4-7/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYYEMWJLUKRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.